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Compound of Interest

Compound Name: CB-86

Cat. No.: B592808

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86, with the IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-
yl)phenoxy]octanamide, is a synthetic cannabinoid characterized by its hybrid structure,
combining features of classical and non-classical cannabinoids with those of endogenous
cannabinoid ligands like anandamide. This design confers a unique pharmacological profile
upon the molecule. Structurally, it possesses a resorcinol core, a feature common to many
potent cannabinoid receptor ligands, linked to a long aliphatic chain terminating in a
cyclopropylamide group. This technical guide provides a detailed overview of the structural
analysis of CB-86, its pharmacological activity at cannabinoid receptors, and the experimental
protocols utilized for its characterization.

Physicochemical Properties of CB-86

A summary of the key physicochemical properties of CB-86 is presented below. This data is
essential for its handling, formulation, and interpretation of biological activity.
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Property Value
N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-

UPAC Name yI)pﬁenSxy?tharEami);e o '

CAS Number 1150586-64-3

Molecular Formula C26H43NOs

Molar Mass 417.634 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO, ethanol, and methanol

Pharmacological Data: Receptor Binding and
Functional Activity

CB-86 exhibits a distinct pattern of activity at the two primary cannabinoid receptors, CB1 and
CB2. It acts as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor.
This dual activity makes it a compound of significant interest for investigating the differential
roles of these receptors in various physiological and pathological processes.

Cannabinoid Receptor Binding Affinities

The binding affinity of CB-86 for human CB1 and CB2 receptors was determined through
competitive radioligand binding assays. The following table summarizes the inhibition constant
(Ki) values, indicating the concentration of CB-86 required to displace 50% of a radiolabeled

ligand.
Receptor Radioligand Ki (nM)
CB1 [*H]CP55,940 5.6
CB2 [BH]CP55,940 7.9

Functional Activity at Cannabinoid Receptors
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The functional activity of CB-86 was assessed using [3*S]GTPyS binding assays, which
measure G-protein activation upon receptor agonism. The results confirm its partial agonist
activity at CB1 receptors and antagonist activity at CB2 receptors.

Receptor Assay Type Functional Activity  Efficacy (%)
CB1 [3°SIGTPYS Partial Agonist 45
cB2 [3°S]GTPYS Antagonist N/A

Experimental Protocols

The following sections detail the methodologies employed for the characterization of CB-86.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of CB-86 for human CB1 and CB2 receptors.
Methodology:

o Membrane Preparation: Membranes from CHO-K1 cells stably expressing human CB1 or
CB2 receptors are prepared by homogenization in a buffer solution and subsequent
centrifugation to isolate the membrane fraction.

o Competitive Binding Assay: The assay is performed in a 96-well plate format. Cell
membranes are incubated with a fixed concentration of the radioligand [3H]CP55,940 and
varying concentrations of CB-86.

 Incubation and Filtration: The mixture is incubated at 30°C for 60 minutes. The reaction is
terminated by rapid filtration through glass fiber filters to separate bound from free

radioligand.

 Scintillation Counting: The filters are washed, and the amount of bound radioactivity is
quantified using a liquid scintillation counter.

» Data Analysis: The data is analyzed using non-linear regression to determine the 1Cso value,
which is then converted to the Ki value using the Cheng-Prusoff equation.
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[*>*S]GTPyYS Functional Assay

Objective: To determine the functional activity (agonism or antagonism) of CB-86 at human
CB1 and CB2 receptors.

Methodology:

Membrane Incubation: Cell membranes expressing either CB1 or CB2 receptors are
incubated with varying concentrations of CB-86 in the presence of GDP and [**S]GTPyS.

» Agonist/Antagonist Assessment: To assess antagonist activity, membranes are co-incubated
with a known CB receptor agonist (e.g., CP55,940) and varying concentrations of CB-86.

e Reaction Termination: The binding reaction is allowed to proceed at 30°C for 60 minutes and
is terminated by rapid filtration.

e Quantification: The amount of [3°S]GTPyS bound to the G-proteins is measured by liquid
scintillation counting.

o Data Analysis: The data is plotted to generate concentration-response curves, from which
the ECso (for agonists) or ICso (for antagonists) and the maximal efficacy (Emax) are
determined.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

Objective: To evaluate the analgesic effects of CB-86 in a murine model of thermal pain.
Methodology:
e Animal Acclimatization: Male Swiss Webster mice are acclimated to the testing environment.

o Drug Administration: CB-86 is administered to the test group of mice, typically via
intraperitoneal injection. A vehicle control group receives the solvent alone.

o Hot Plate Test: At predetermined time points after drug administration, each mouse is placed
on a hot plate maintained at a constant temperature (e.g., 55°C).
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e Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is
recorded. A cut-off time is established to prevent tissue damage.

o Data Analysis: The mean latency times for the treated and control groups are compared
using statistical analysis (e.g., ANOVA) to determine the significance of the analgesic effect.

Visualizations
Signaling Pathway of CB-86 at CB1 and CB2 Receptors
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[BH]CP55,940 and CB-86 Vehicle Control (IP)
Terminate Reaction by Place Mouse on Hot Plate
Rapid Filtration at Predetermined Timepoints
Wash Filters to Remove Record Latency to
Unbound Radioligand Nociceptive Response
Quantify Bound Radioactivity Compare Latency Times
via Scintillation Counting between Groups
Analyze Data to Determine Statistical Analysis of
ICso0 and Ki Values Analgesic Effect

Click to download full resolution via product page
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[https://www.benchchem.com/product/b592808#structural-analysis-of-cb-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b592808?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

